1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O2S It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene typically involves several steps:
Starting Materials: The synthesis begins with 1-bromo-4-iodobenzene, which is reacted with copper(I) iodide and 2-fluorosulfonyl difluoroacetic acid in the presence of N-methyl-2-pyrrolidone (NMP) as a solvent.
Reaction Conditions: The reaction mixture is heated to 80°C under an argon atmosphere and stirred for 16 hours.
Workup: The reaction mixture is diluted with diethyl ether, filtered through diatomaceous earth, and the filtrate is extracted with ether.
Chemical Reactions Analysis
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.
Scientific Research Applications
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene can be compared with similar compounds to highlight its uniqueness:
1-Bromo-4-(trifluoromethyl)benzene: This compound lacks the methanesulfonyl group, which significantly alters its reactivity and applications.
4-Bromo-α,α,α-trifluorotoluene: Similar to the previous compound, it does not contain the methanesulfonyl group, making it less versatile in certain reactions.
Properties
IUPAC Name |
1-bromo-4-methylsulfonyl-2-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCIUGRGSXGMRCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001201772 | |
Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820711-75-8 | |
Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001201772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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